molecular formula C27H25N3O2 B15041711 3-(Cyclohexylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

3-(Cyclohexylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B15041711
M. Wt: 423.5 g/mol
InChI Key: PKCKBPOIJMLQCJ-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound with a unique structure that includes cyclohexylamino and toluidino groups attached to an anthra[1,9-CD]isoxazol-6-one core

Preparation Methods

The synthesis of 3-(Cyclohexylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multiple steps, starting with the preparation of the anthra[1,9-CD]isoxazol-6-one core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The cyclohexylamino and toluidino groups are then introduced through nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and the use of catalysts.

Chemical Reactions Analysis

3-(Cyclohexylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the isoxazole ring and formation of various products.

Scientific Research Applications

3-(Cyclohexylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets. The cyclohexylamino and toluidino groups may interact with enzymes or receptors, modulating their activity. The anthra[1,9-CD]isoxazol-6-one core can participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(Cyclohexylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one can be compared with similar compounds such as:

    3-(Cyclohexylamino)-1-propanesulfonic acid: This compound is used as a buffering agent in biochemistry and molecular biology.

    1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol: This compound has a different core structure but shares the cyclohexylamino group.

    3-(3-Cyclohexylamino-2-hydroxy-propyl)-3H-quinazolin-4-one: This compound has a quinazolinone core and is used in early discovery research.

Properties

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

12-(cyclohexylamino)-10-(3-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C27H25N3O2/c1-16-8-7-11-18(14-16)29-21-15-22(28-17-9-3-2-4-10-17)25-24-23(21)26(31)19-12-5-6-13-20(19)27(24)32-30-25/h5-8,11-15,17,28-29H,2-4,9-10H2,1H3

InChI Key

PKCKBPOIJMLQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)NC6CCCCC6

Origin of Product

United States

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